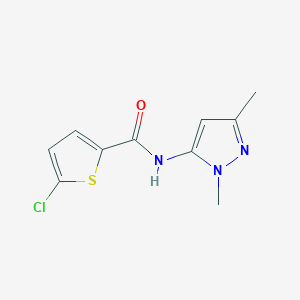
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide (N-HIPC) is a novel compound that has recently been identified as a potential therapeutic agent for the treatment of various diseases. N-HIPC is a small molecule that has been shown to possess anti-inflammatory and anti-cancer properties. It has been used in a variety of lab experiments to study its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been used in a variety of lab experiments to study its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. For example, N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has been studied for its potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain types of bacteria, fungi, and viruses.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide is not yet fully understood. However, studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to decreased levels of inflammation and, potentially, decreased risk of certain types of cancer.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which can lead to decreased levels of inflammation and, potentially, decreased risk of certain types of cancer. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has been shown to possess anti-bacterial, anti-fungal, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide is not without its limitations. For example, it has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain studies.
Zukünftige Richtungen
The potential applications of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide are still being explored and there are many future directions for research. One possible future direction is to further study the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide and its effects on various enzymes. Additionally, further research could be conducted to explore the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide, such as its potential to inhibit the growth of certain types of bacteria, fungi, and viruses. Finally, research could be conducted to explore the potential of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide to be used in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 2,3-dihydro-1H-inden-1-ylchloride with 6-hydroxypyridine-3-carboxylic acid. This reaction produces N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide as the main product. Other methods for synthesizing N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide include the reaction of 2,3-dihydro-1H-inden-1-ylbromide with 6-hydroxypyridine-3-carboxylic acid, as well as the reaction of 2,3-dihydro-1H-inden-1-ylbromide with 6-hydroxypyridine-3-carboxylic acid chloride.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-6-11(9-16-14)15(19)17-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13H,5,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAUOBHRKQZIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-[(2,3-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419065.png)
![2-{8-[(3-chlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419068.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419073.png)
![2-{8-[(5-chloro-2-methylphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419074.png)
![2-{8-[(3-chloro-4-methoxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419082.png)

![3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419111.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6419119.png)
![2-oxo-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6419135.png)
![6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6419141.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419150.png)
![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)
![1-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6419163.png)